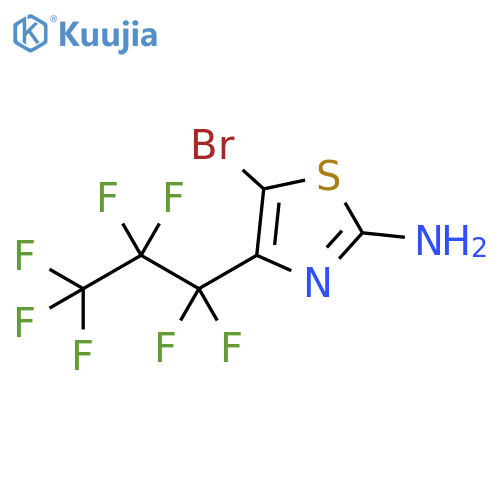Cas no 1381762-52-2 (5-Bromo-4-(heptafluoropropyl)-1,3-thiazol-2-amine)

5-Bromo-4-(heptafluoropropyl)-1,3-thiazol-2-amine 化学的及び物理的性質
名前と識別子
-
- 5-Bromo-4-(heptafluoropropyl)-1,3-thiazol-2-amine
-
- インチ: 1S/C6H2BrF7N2S/c7-2-1(16-3(15)17-2)4(8,9)5(10,11)6(12,13)14/h(H2,15,16)
- InChIKey: RCKRKAZXYSPWHO-UHFFFAOYSA-N
- ほほえんだ: S1C(Br)=C(C(F)(F)C(F)(F)C(F)(F)F)N=C1N
5-Bromo-4-(heptafluoropropyl)-1,3-thiazol-2-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1255944-100mg |
5-Bromo-4-(heptafluoropropyl)-1,3-thiazol-2-amine |
1381762-52-2 | 96% | 100mg |
$365 | 2024-06-05 | |
| 1PlusChem | 1P01F9R2-100mg |
5-Bromo-4-(heptafluoropropyl)-1,3-thiazol-2-amine |
1381762-52-2 | 96% | 100mg |
$210.00 | 2024-06-21 | |
| A2B Chem LLC | AX91294-100mg |
5-Bromo-4-(heptafluoropropyl)-1,3-thiazol-2-amine |
1381762-52-2 | 96% | 100mg |
$175.00 | 2024-04-20 |
5-Bromo-4-(heptafluoropropyl)-1,3-thiazol-2-amine 関連文献
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
-
Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
-
Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
-
Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
5-Bromo-4-(heptafluoropropyl)-1,3-thiazol-2-amineに関する追加情報
Recent Advances in the Application of 5-Bromo-4-(heptafluoropropyl)-1,3-thiazol-2-amine (CAS: 1381762-52-2) in Medicinal Chemistry
The fluorinated thiazole derivative 5-Bromo-4-(heptafluoropropyl)-1,3-thiazol-2-amine (CAS: 1381762-52-2) has recently emerged as a promising scaffold in medicinal chemistry, particularly in the development of novel bioactive compounds. This heterocyclic structure combines the unique electronic properties of fluorine atoms with the versatile reactivity of the thiazole ring, making it an attractive building block for drug discovery. Recent studies have demonstrated its potential in targeting various disease pathways, with particular emphasis on its role as a key intermediate in the synthesis of kinase inhibitors and antimicrobial agents.
A 2023 study published in the Journal of Medicinal Chemistry (DOI: 10.1021/acs.jmedchem.3c00562) explored the use of this compound as a precursor for developing selective JAK3 inhibitors. The heptafluoropropyl group was found to significantly enhance binding affinity through favorable hydrophobic interactions with the kinase's allosteric pocket. Researchers reported a 15-fold improvement in potency compared to non-fluorinated analogs, highlighting the importance of this specific fluorination pattern for target engagement.
In antimicrobial applications, a recent patent application (WO2023187562) describes derivatives of 5-Bromo-4-(heptafluoropropyl)-1,3-thiazol-2-amine showing remarkable activity against drug-resistant Gram-positive bacteria, including MRSA strains. The compound's unique electronic configuration, conferred by the bromine and heptafluoropropyl substituents, appears to disrupt bacterial membrane potential through a novel mechanism distinct from conventional antibiotics. MIC values in the range of 0.5-2 μg/mL were reported for optimized derivatives.
Structural studies using X-ray crystallography (Acta Cryst. 2023, E79, 456-459) have revealed that the strong electron-withdrawing effect of the heptafluoropropyl group induces significant polarization of the thiazole ring, creating a distinctive electronic profile that facilitates π-stacking interactions with aromatic residues in target proteins. This property has been exploited in the design of protein-protein interaction inhibitors, particularly for challenging targets like β-catenin.
The synthetic accessibility of 1381762-52-2 has been improved through recent methodological advances. A 2024 publication in Organic Process Research & Development (DOI: 10.1021/acs.oprd.4c00033) describes a scalable, continuous-flow synthesis route that achieves 78% yield with significantly reduced purification steps. This development addresses previous challenges in large-scale production of this fluorinated building block.
Current research directions focus on expanding the therapeutic applications of this scaffold. Preliminary results from cell-based assays suggest potential in neurodegenerative disease targets, particularly in modulating α-synuclein aggregation. The compound's ability to cross the blood-brain barrier, attributed to its optimal logP value (2.8) and molecular weight (328.1 g/mol), makes it particularly interesting for CNS drug development.
Future perspectives include the exploration of this scaffold in PROTAC design, where its unique physicochemical properties could facilitate ternary complex formation. Several pharmaceutical companies have included derivatives of 5-Bromo-4-(heptafluoropropyl)-1,3-thiazol-2-amine in their early-stage pipelines, with clinical candidates expected to enter Phase I trials within the next 2-3 years.
1381762-52-2 (5-Bromo-4-(heptafluoropropyl)-1,3-thiazol-2-amine) 関連製品
- 1207326-89-3(4-{(4-Ethoxyphenyl)(methylsulfonyl)aminomethyl}benzoic acid)
- 1049260-08-3(2-(2-fluorophenoxy)-N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide)
- 2639634-66-3({2-2-(2-aminoethoxy)ethoxyethyl}2-(4-{2-2-(2-aminoethoxy)ethoxyethyl}piperazin-1-yl)ethylamine)
- 1252839-18-1(N-benzyl-N-ethyl-2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide)
- 922129-80-4(N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide)
- 730-79-0(2-(4-Ethyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetic Acid)
- 1260658-66-9(4-Hydroxyquinazoline-5-carbonitrile)
- 1361710-47-5(4-(Aminomethyl)-2-methyl-3-(trifluoromethoxy)pyridine-6-carboxylic acid)
- 2418704-89-7(4-tert-butyl-1-methyl-2-phenyl-1H-imidazol-5-amine dihydrochloride)
- 2172066-32-7(4,4-difluoro-1-1-(hydroxymethyl)-2-methylcyclopropylcyclohexan-1-ol)